molecular formula C17H17NO4S B019064 CBZ-S-Phenyl-L-Cysteine CAS No. 159453-24-4

CBZ-S-Phenyl-L-Cysteine

Cat. No. B019064
M. Wt: 331.4 g/mol
InChI Key: ISBOGFMUFMJWEP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of CBZ-S-Phenyl-L-Cysteine and related derivatives involves multiple steps, starting from basic amino acids or their esters. A notable method involves the conversion of phthaloyl amino acids into their fluoromethane derivatives, which can then be deblocked and elongated to produce compounds such as Cbz-Phe-CH2F, a related derivative showing the foundational approach for CBZ-S-Phenyl-L-Cysteine synthesis (Rauber et al., 1986).

Molecular Structure Analysis

While specific studies on CBZ-S-Phenyl-L-Cysteine's molecular structure are scarce, related research on cysteine derivatives and their complexes, such as S-methyl-L-cysteine copper(II) complexes, provides insights into how substituents affect molecular configuration and stability. These studies suggest that the introduction of phenyl and Cbz groups could significantly influence the compound's reactivity and binding properties by altering steric and electronic environments (Patra et al., 2007).

Chemical Reactions and Properties

CBZ-S-Phenyl-L-Cysteine participates in reactions characteristic of cysteine derivatives, including thiol-disulfide exchange and reactions with electrophiles due to the nucleophilic nature of the sulfur atom. The presence of the Cbz group adds a layer of complexity, as it is a common protecting group that can be removed under specific conditions, thus allowing for controlled reactions in peptide synthesis. The compound's reactivity towards proteinases, demonstrating both inhibitory and substrate-like behaviors, highlights its potential in biochemical applications (Zumbrunn et al., 1988).

Scientific Research Applications

  • Inhibition of Cysteine Proteases

    CbzPheAlaCH=CHCOCOOEt is a highly effective, time-dependent, and selective inhibitor of cysteine proteases. This has potential applications in drug discovery and therapeutic applications (Darkins et al., 2007).

  • Bioluminescence Imaging

    A developed bioluminescence probe (CBP) effectively visualizes exogenous and endogenous cysteine in whole animals, aiding in understanding its complex role in various biological functions (Hu et al., 2020).

  • Cathepsin S Inhibition

    Cbz-Phe-Leu-COCHO is a potent, reversible synthetic inhibitor of cathepsin S with significant selectivity, suggesting potential therapeutic applications (Walker et al., 2000).

  • Cystatin C-based Peptidyl Diazomethanes

    These compounds effectively inhibit papain, human cathepsin B, and bovine cathepsin B, with varying efficiency based on the inhibitor's composition (Hall et al., 1992).

  • Inhibition of Staphylococcus aureus Cysteine Protease-Transpeptidase Sortase

    Novel substrate-derived inhibitors have shown efficacy in inhibiting this enzyme, useful for detecting wild-type SrtA in crude cell lysates (Scott et al., 2002).

  • Inhibitors of Ovine Brain Glutamine Synthetase

    Cbz-derivatives of amino acids have shown effectiveness in inhibiting this enzyme, although their efficacy is reduced in the presence of organic solvents (Lustig et al., 1971).

  • Inhibition of Hepatitis A Virus 3C Cysteine Proteinase

    Serine and threonine beta-lactones show potential as potent inhibitors of this proteinase, offering new possibilities for antiviral drugs (Lall et al., 2002).

Safety And Hazards

CBZ-S-Phenyl-L-Cysteine is intended for research and development use only. It is not recommended for medicinal, household, or other uses . In case of accidental ingestion or contact, appropriate safety measures should be taken, such as rinsing the mouth with water, washing the skin with soap and water, and flushing the eyes with water .

properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBOGFMUFMJWEP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CBZ-S-Phenyl-L-Cysteine

CAS RN

159453-24-4
Record name S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159453-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Marzoni, SW Kaldor, AJ Trippe… - Synthetic …, 1995 - Taylor & Francis
A Convenient, Large Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine Page 1 SYNTHETIC COMMUNICATIONS, 25(16), 2475-2482 (1995) A CONVENIENT, LARGE SCALE …
Number of citations: 8 www.tandfonline.com
L Xu, X Zhang, G Gao, S Yue - BMC biotechnology, 2019 - Springer
Background S-Phenyl-L-cysteine is regarded as having potential applicability as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV). In the present study, …
Number of citations: 4 link.springer.com
AK Ghosh, G Bilcer, G Schiltz - Synthesis, 2001 - thieme-connect.com
… [25] Reiger’s synthesis begins with N-Cbz-S-phenyl-l-cysteine (73), produced by a previously described method. [26] Synthesis of the N,N-dimethyl amide proceeded by exposure of 73 …
Number of citations: 158 www.thieme-connect.com
A Dysko - 2012 - ueaeprints.uea.ac.uk
… The amino acid is easily transformed to N-Cbz-S-phenyl-L-cysteine. Further formation of the amineand addition of 2-lithio-1,3dithiane (made from 1,3-dithiane and n-BuLi) gives a ketone…
Number of citations: 2 ueaeprints.uea.ac.uk
PS Dragovich, SE Webber, RE Babine… - Journal of medicinal …, 1998 - ACS Publications
The structure-based design, chemical synthesis, and biological evaluation of various peptide-derived human rhinovirus (HRV) 3C protease (3CP) inhibitors are described. These …
Number of citations: 70 pubs.acs.org
SK Gadakh - 2015 - dspace.ncl.res.in
Enantioselective Synthesis of Bioactive Molecules and Development of Synthetic Methodologies Involving Formation of Quinoline an Page 1 Enantioselective Synthesis of Bioactive …
Number of citations: 0 dspace.ncl.res.in

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